Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane is a chemical compound with the molecular formula C14H30O2Si It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an epoxide derivative. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like methylene chloride . The reaction conditions often require low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to avoid impurities that could affect the final product’s performance .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to open the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces diols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane involves its ability to undergo various chemical reactions, which can be exploited in different applications. The epoxide ring is particularly reactive and can be opened by nucleophiles, leading to the formation of new bonds and functional groups. This reactivity makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane.
Tert-butyl(dimethyl)silyl ether: Another organosilicon compound with similar protective properties for hydroxyl groups.
Uniqueness
This compound is unique due to its specific structure, which combines the protective properties of the tert-butyl(dimethyl)silyl group with the reactivity of the epoxide ring. This combination makes it particularly useful in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
143314-35-6 |
---|---|
Molekularformel |
C16H34O2Si |
Molekulargewicht |
286.52 g/mol |
IUPAC-Name |
tert-butyl-[(3-heptyloxiran-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C16H34O2Si/c1-7-8-9-10-11-12-14-15(18-14)13-17-19(5,6)16(2,3)4/h14-15H,7-13H2,1-6H3 |
InChI-Schlüssel |
GYMOGDBCDCLHMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1C(O1)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.